4-(2-{3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide
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Overview
Description
4-(2-{3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a methoxyphenyl group, an oxadiazole ring, and an acetamido group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene reacts with an appropriate electrophile.
Formation of the Phenoxyacetamido Linkage: This step involves the reaction of the oxadiazole derivative with a phenoxyacetic acid derivative under amide coupling conditions, typically using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(2-{3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like KMnO4 or H2O2.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like LiAlH4 or NaBH4.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alcohols, in the presence of a base or catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamido derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(2-{3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and methoxyphenyl group are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
4-(2-{3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide can be compared with other similar compounds, such as:
4-(2-{3-[3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
4-(2-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide: Similar structure but with a methyl group instead of a methoxy group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
4-[[2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5/c1-31-19-11-7-16(8-12-19)23-27-24(33-28-23)17-3-2-4-20(13-17)32-14-21(29)26-18-9-5-15(6-10-18)22(25)30/h2-13H,14H2,1H3,(H2,25,30)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHBOPJEKWVSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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